molecular formula C9H11BrO2S B1383200 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol CAS No. 1823954-25-1

2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol

Cat. No.: B1383200
CAS No.: 1823954-25-1
M. Wt: 263.15 g/mol
InChI Key: JIAHVVIMRRZYBV-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol is an organic compound characterized by the presence of a bromine atom, a methyl group, and a sulfinyl group attached to a benzene ring, with an ethanol group attached to the sulfinyl group

Scientific Research Applications

2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol typically involves the following steps:

    Bromination: The starting material, 4-methylbenzenesulfinyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylbenzenesulfinyl chloride.

    Ethanol Addition: The 3-bromo-4-methylbenzenesulfinyl chloride is then reacted with ethanol in the presence of a base such as sodium hydroxide to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products Formed

    Oxidation: 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol.

    Reduction: 2-(4-Methyl-benzenesulfinyl)-ethanol.

    Substitution: 2-(3-Substituted-4-methyl-benzenesulfinyl)-ethanol.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-(3-Chloro-4-methyl-benzenesulfinyl)-ethanol: Similar structure but with a chlorine atom instead of a bromine atom.

    2-(4-Methyl-benzenesulfinyl)-ethanol: Lacks the bromine atom, resulting in different chemical properties.

Properties

IUPAC Name

2-(3-bromo-4-methylphenyl)sulfinylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-7-2-3-8(6-9(7)10)13(12)5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAHVVIMRRZYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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